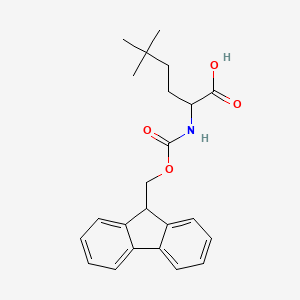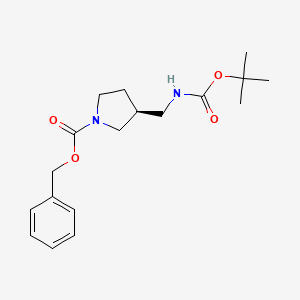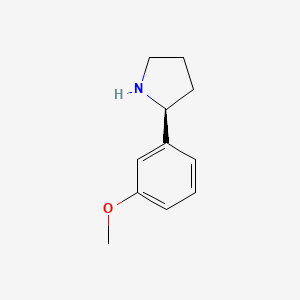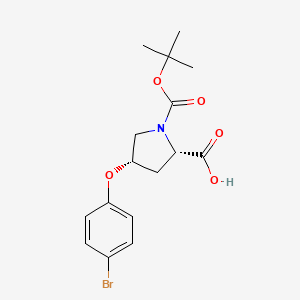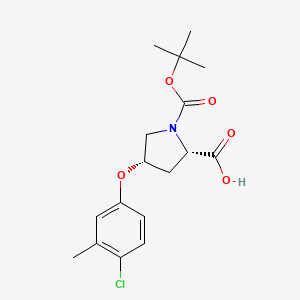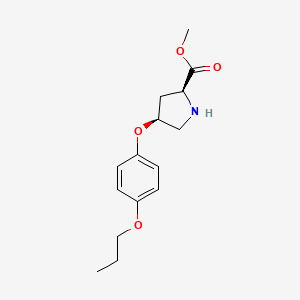
Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate, also known as (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylic acid methyl ester, is a synthetic carboxylic acid ester that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 262.32 g/mol and a melting point of approximately 150-152 °C. It is insoluble in water and soluble in organic solvents.
Aplicaciones Científicas De Investigación
Development of Biopolymer Derivatives
Research on the chemical modification of xylans, which are polysaccharides similar in structural complexity to the target compound, demonstrates the potential for creating biopolymer ethers and esters with specific properties. These modifications can yield materials with varied functional groups, influencing their solubility, thermal stability, and potential for forming nanoparticles suitable for drug delivery applications (Petzold-Welcke et al., 2014).
Sorption and Environmental Remediation
Studies on the sorption of phenoxy herbicides to various substrates, including soil and minerals, are relevant to understanding how derivatives of Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate might interact with environmental matrices. These interactions are crucial for assessing the environmental impact of chemical compounds and developing strategies for environmental remediation (Werner et al., 2012).
Enhanced Drug Delivery Systems
The stereochemistry of phenylpiracetam and its derivatives, including methylated versions, has shown significant influence on their pharmacological profiles. By understanding the relationship between the stereochemistry of compounds similar to this compound and their biological activities, researchers can design more effective drug delivery systems and pharmacological agents (Veinberg et al., 2015).
Substitution of Petroleum-Based Solvents
Investigations into sustainable solvents, such as 2-methyloxolane, for extracting natural products highlight the importance of finding bio-based alternatives to conventional petroleum-derived solvents. Compounds with similar properties to this compound could play a significant role in green chemistry by offering environmentally friendly alternatives for industrial processes (Rapinel et al., 2020).
Antimicrobial and Antioxidant Properties
The exploration of monoterpenes such as p-Cymene for their antimicrobial and antioxidant effects suggests a potential area of application for structurally related compounds. Understanding the biological activities of compounds similar to this compound could lead to the development of new antimicrobial agents and antioxidants for use in healthcare and food preservation (Marchese et al., 2017).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(4-propoxyphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-8-19-11-4-6-12(7-5-11)20-13-9-14(16-10-13)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUPLLCNEPLVHI-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



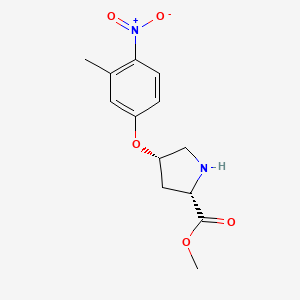
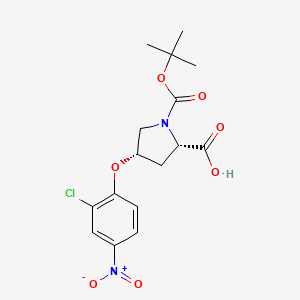
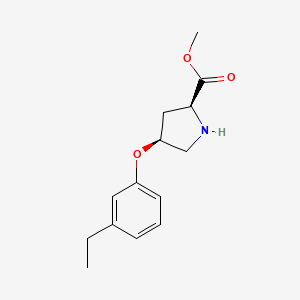


![(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091355.png)

![(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B3091372.png)
